molecular formula C7H8N2 B1279990 1H-Pyrazole, 4-ethynyl-1,3-dimethyl- CAS No. 61514-53-2

1H-Pyrazole, 4-ethynyl-1,3-dimethyl-

Cat. No. B1279990
CAS RN: 61514-53-2
M. Wt: 120.15 g/mol
InChI Key: DEQRCEZDXARLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 4-ethynyl-1,3-dimethyl- is a derivative of pyrazole, which is a five-membered heterocyclic compound with two nitrogen atoms at adjacent positions . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as a limiting reagent of the reaction has been reported . This protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .


Chemical Reactions Analysis

Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in Suzuki-Miyaura cross-coupling reactions, transesterification reactions , and have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, such as 4-Ethynyl-1,3-dimethyl-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Agriculture

In addition to their medicinal applications, pyrazole derivatives are also used in agriculture . The specific applications of 4-Ethynyl-1,3-dimethyl-1H-pyrazole in this field would require further research.

Organic Synthesis

Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . The ethynyl and dimethyl groups in 4-Ethynyl-1,3-dimethyl-1H-pyrazole could potentially offer unique reactivity patterns, making this compound a valuable building block in the synthesis of complex organic molecules.

Luminescence Studies

Some synthesized pyrazole derivatives have been found to possess good luminescence properties . The 4-Ethynyl-1,3-dimethyl-1H-pyrazole could potentially be used in studies investigating the influence of the polarity of the solvent and the substituents on the aromatic rings on the spectral properties of the compound .

Metal Ion Recognition

Preliminary studies have been conducted on the selective recognition of metal ions by certain pyrazole derivatives . 4-Ethynyl-1,3-dimethyl-1H-pyrazole could potentially be used in similar studies.

Conductivity Studies

Pyrazole derivatives have been used in studies investigating the conductivity of doped films . The specific properties of 4-Ethynyl-1,3-dimethyl-1H-pyrazole could potentially make it a useful compound in such studies.

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . This suggests that there is a promising future for the study and application of pyrazole derivatives, including 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-.

properties

IUPAC Name

4-ethynyl-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQRCEZDXARLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486012
Record name 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1,3-dimethyl-1H-pyrazole

CAS RN

61514-53-2
Record name 1H-Pyrazole, 4-ethynyl-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethynyl-1,3-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.